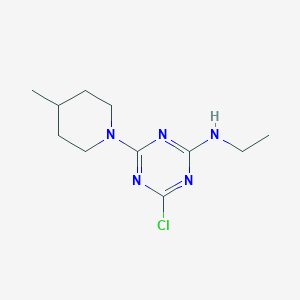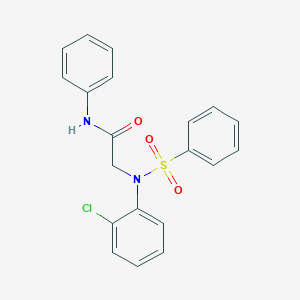
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a thiazolidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, in animal models of oxidative stress. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cell growth. However, the limitations of using this compound in lab experiments include its moderate yield and purity, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer, diabetes, and obesity, could be explored further. Finally, the development of novel derivatives of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine could lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine involves the reaction of 2-phenylethylamine with 5-(bromomethyl)naphthalene-1-carbaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained in moderate yield. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Eigenschaften
Produktname |
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
|---|---|
Molekularformel |
C22H23NOS |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
5-(naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C22H23NOS/c1-2-7-18(8-3-1)13-14-23-15-20(25-17-23)16-24-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2 |
InChI-Schlüssel |
JQNXEZCVGKLDAA-UHFFFAOYSA-N |
SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)



![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)